

Application Notes: Apitolisib in Combination Therapy Research

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Compound Focus: Apitolisib

CAS No.: 1032754-93-0

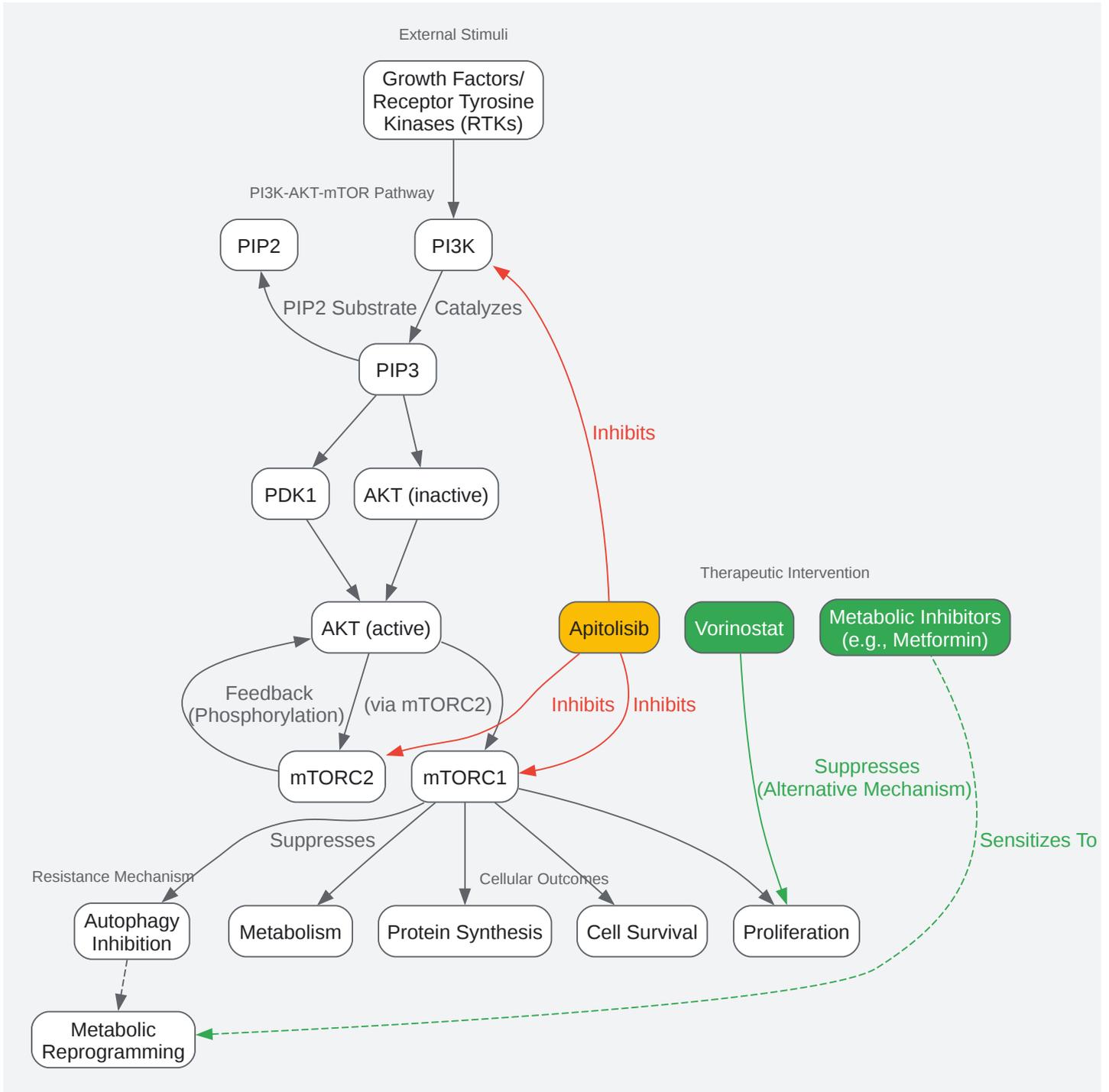
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1. Mechanism of Action and Rationale for Combination Apitolisib (GDC-0980) is a potent, oral dual inhibitor targeting both class I PI3K and mTOR kinase, with IC50 values of 5, 27, 14, and 7 nmol/L for PI3K α , β , γ , and δ , respectively, and a Ki of 17.3 nmol/L for mTOR [1] [2]. It induces cell cycle arrest and apoptosis by fully inhibiting the PI3K-AKT-mTOR signaling pathway, which is frequently dysregulated in human cancers [1] [3] [4]. The rationale for combination therapy stems from the need to overcome common resistance mechanisms to targeted agents, such as feedback loop activation and metabolic reprogramming in cancer cells [5] [6].

2. Key Preclinical Findings and Clinical Context Clinical trials of **Apitolisib** as a single agent have demonstrated proof-of-concept activity but also highlighted challenges with on-target toxicities—such as hyperglycemia, rash, and pneumonitis—which led to dose reductions or discontinuation in some studies [1] [7]. These findings suggest that combination strategies may require careful dose optimization to manage toxicity while enhancing efficacy.

The diagram below illustrates the core signaling pathway targeted by **Apitolisib** and a potential combination strategy informed by resistance mechanisms.



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3. Quantitative Data Summary The table below summarizes key quantitative findings from **Apitolisib** studies.

| Parameter | Preclinical Findings | Clinical Findings (Single Agent) | Source |
|--|---|--|---------|
| Biochemical Potency (IC50/Ki) | PI3K α : 5 nM; PI3K β : 27 nM; PI3K γ : 14 nM; PI3K δ : 7 nM; mTOR Ki: 17 nM | Not applicable | [1] [2] |
| Cellular Activity (Apoptosis) | In GBM cells: Up to 46.47% apoptosis (A-172 line, 20 μ M, 48 h) | Not assessed | [3] |
| Recommended Phase 2 Dose (RP2D) | Not applicable | 40 mg once daily (28-day cycle) | [1] |
| Target Modulation (pAkt) | >90% suppression in tumor xenografts | \geq 90% suppression in platelet-rich plasma (doses \geq 16 mg) | [1] [8] |
| Common Grade 3+ Toxicities | Not applicable | Hyperglycemia (18-40%), rash (14-24%), liver dysfunction (12%), diarrhea (10%), pneumonitis (8%) | [1] [7] |
| Efficacy (RECIST Response) | Tumor growth inhibition in xenograft models | Partial responses in mesothelioma, PIK3CA-mutant H&N cancer | [1] |

Proposed Experimental Protocol for Combination Therapy

This protocol provides a methodology for evaluating **Apitolisib** in combination with Vorinostat, based on a published *in vitro* study [5].

1. Objective To evaluate the combined effects of **Apitolisib** and Vorinostat on cell proliferation and apoptosis in **Apitolisib**-resistant non-small cell lung cancer (NSCLC) H1975 cells.

2. Materials

- **Cell Line:** H1975 human lung adenocarcinoma cells (parental and **Apitolisib**-resistant clones).
- **Compounds:** **Apitolisib** (e.g., Selleckchem, HY-13022); Vorinostat (SAHA, e.g., Selleckchem, HY-10221).
- **Media:** RPMI-1640 medium, supplemented with 10% FBS and 1% penicillin-streptomycin-glutamine.
- **Equipment:** Cell culture incubator, centrifuge, flow cytometer with Annexin V/PI staining capability, spectrophotometer for viability assays (e.g., MTT, crystal violet).

3. Methodology

• Part A: Cell Culture and Resistance Induction

- **Culture Conditions:** Maintain all H1975 cells (parental H1975P and resistant H1975R) at 37°C with 5% CO₂.
- **Resistance Model:** Generate **Apitolisib**-resistant cells (H1975R) by continuous exposure of H1975P cells to increasing doses of **Apitolisib** over several months.
- **Experimental Groups:**
 - **H1975P:** Parental cells in drug-free media.
 - **H1975R-:** Resistant cells in drug-free media (to model "withdrawal").
 - **H1975R+:** Resistant cells maintained in media containing 1 μM **Apitolisib**.

• Part B: Combination Treatment and Assessment

- **Cell Seeding:** Seed H1975R- cells in 96-well plates (for viability) and other appropriate plates for subsequent assays. Allow cells to adhere for 24 hours.
- **Drug Treatment:** Treat cells with a dose matrix of **Apitolisib** (e.g., 0.5 μM, 1 μM, 2 μM) and Vorinostat (e.g., 2 μM, 5 μM, 7 μM) for 24-72 hours. Include single-agent and vehicle control groups.
- **Viability and Proliferation Assay:**

- **MTT Assay:** After treatment, add MTT reagent and incubate for 2-4 hours. Solubilize formed formazan crystals and measure absorbance at 570 nm.
- **Crystal Violet Proliferation Assay:** At the end of treatment, fix cells with crystal violet solution, solubilize, and measure absorbance at 595 nm.
- **Apoptosis Assay (Flow Cytometry):**
 - Harvest treated and control cells by trypsinization.
 - Wash cells with PBS and resuspend in Annexin V binding buffer.
 - Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
 - Analyze by flow cytometry within 1 hour. Distinguish populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
- **Data Analysis:** Calculate combination indices (CI) using software like CompuSyn to determine synergistic (CI<1), additive (CI=1), or antagonistic (CI>1) effects.

4. Safety Notes

- Handle all chemical compounds using appropriate personal protective equipment.
- Follow standard biosafety level 2 (BSL-2) procedures for cell culture work.
- All waste should be disposed of according to institutional regulations for chemical and biological hazards.

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